molecular formula C15H17N3O3S2 B2682331 Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate CAS No. 1021266-25-0

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate

Cat. No.: B2682331
CAS No.: 1021266-25-0
M. Wt: 351.44
InChI Key: QTDAVJCWDADWQK-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate is a heterocyclic compound featuring a pyridazine core substituted with a thiophene-2-carboxamide group at position 6 and a thioether-linked butanoate ester at position 2. The thioether linkage may enhance stability or modulate electronic properties compared to oxygen-based analogs .

Properties

IUPAC Name

ethyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-10(15(20)21-4-2)23-13-8-7-12(17-18-13)16-14(19)11-6-5-9-22-11/h5-10H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDAVJCWDADWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxamide, which is then reacted with a pyridazine derivative. The key steps include:

    Formation of Thiophene-2-carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with ammonia or an amine under dehydrating conditions.

    Coupling with Pyridazine: The thiophene-2-carboxamide is then coupled with a pyridazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thioester Formation: The resulting intermediate is then reacted with ethyl 2-mercaptobutanoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies exploring the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The thiophene and pyridazine rings can interact with active sites of enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyrimidine/Thiazole/Isoxazole Derivatives

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This compound substitutes pyridazine with pyrimidine and replaces the thiophene-carboxamide with a thietan-3-yloxy group. Pyrimidine’s higher aromaticity and electron-deficient nature may alter reactivity compared to pyridazine, which has two adjacent nitrogen atoms.
  • Thienylmethylthio-Benzamide Derivatives (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide feature benzamide backbones instead of pyridazine. The benzamide group may enhance π-π stacking interactions in biological targets, while the thienylmethylthio substituent mirrors the sulfur-rich motif in the target compound .

Substituent Functionalization

Amide vs. Ester Linkages

  • The target compound’s thiophene-2-carboxamide group provides hydrogen-bonding capability, which is absent in ester-containing analogs like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (). This difference could influence solubility and target affinity in biological systems .
  • However, the chloroethyl groups introduce alkylating reactivity, which is absent in the target compound .

Pharmacological and Physicochemical Properties

  • Bioactivity : Thienylmethylthio-benzamide derivatives () are reported for anticancer and antiviral applications, suggesting that the target compound’s thiophene and pyridazine motifs may similarly interact with enzymes or receptors involved in these pathways. The pyridazine ring’s electron-deficient nature could improve binding to ATP pockets in kinases .
  • Stability: Imipenem monohydrate (), a β-lactam antibiotic with a thioether side chain, demonstrates the susceptibility of sulfur-containing compounds to hydrolysis. The target compound’s ester group may confer higher hydrolytic lability compared to amide-based analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Pyridazine Thiophene-2-carboxamide, butanoate Amide, Ester, Thioether Drug discovery
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, acetate Ester, Thioether Synthetic intermediate
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Thienylmethylthio, cyano-pyridine Amide, Thioether Anticancer, antiviral
Bis(2-chloroethylthioethyl)ether Ether Chloroethylthio Thioether, Alkyl chloride Chemical synthesis

Biological Activity

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure comprises a thiophene ring, a pyridazin moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions including the formation of the thiophene-2-carboxamido group followed by the introduction of the pyridazin-3-ylthio moiety.

Synthetic Route Overview

  • Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions.
  • Pyridazine Integration : The pyridazine component is introduced via nucleophilic substitution.
  • Final Coupling : The final product is obtained by coupling the thiophene and pyridazine intermediates.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in specific cancer cell lines.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells.

Target Interaction

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could interact with various receptors, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 5 to 20 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3Mechanism ExplorationIdentified inhibition of topoisomerase II as a potential mechanism for anticancer activity.

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